N-[(adamantan-1-yl)methyl]-2-chlorobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(adamantan-1-yl)methyl]-2-chlorobenzamide is a compound that belongs to the class of adamantane derivatives. Adamantane is a highly symmetrical and rigid hydrocarbon, which makes its derivatives particularly interesting for various applications in chemistry, biology, and materials science. The presence of the adamantyl group in the structure imparts unique properties to the compound, such as high thermal stability and resistance to oxidation.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(adamantan-1-yl)methyl]-2-chlorobenzamide typically involves the alkylation of adamantane derivatives. One common method is the reaction of 1-adamantylmethyl chloride with 2-chlorobenzamide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of adamantane derivatives often involves the bromination of adamantane followed by substitution reactions to introduce various functional groups. For example, 1-bromoadamantane can be reacted with formamide to produce N-(1-adamantyl)-formamide, which can then be further modified to obtain this compound .
Chemical Reactions Analysis
Types of Reactions
N-[(adamantan-1-yl)methyl]-2-chlorobenzamide can undergo various chemical reactions, including:
Oxidation: The adamantyl group can be oxidized to form adamantanone derivatives.
Reduction: Reduction of the benzamide moiety can lead to the formation of amine derivatives.
Substitution: The chlorine atom in the benzamide ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) and are carried out in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Adamantanone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
N-[(adamantan-1-yl)methyl]-2-chlorobenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex adamantane derivatives.
Biology: Investigated for its potential antiviral and antibacterial properties due to the presence of the adamantyl group.
Medicine: Explored for its potential use in drug development, particularly in the design of antiviral and anticancer agents.
Industry: Utilized in the production of high-performance polymers and materials due to its thermal stability and rigidity
Mechanism of Action
The mechanism of action of N-[(adamantan-1-yl)methyl]-2-chlorobenzamide is largely dependent on its interaction with biological targets. The adamantyl group is known to enhance the lipophilicity of the compound, facilitating its interaction with lipid membranes and proteins. This can lead to the inhibition of viral replication or the disruption of bacterial cell walls. The exact molecular targets and pathways involved are still under investigation, but the compound’s unique structure allows it to interact with a variety of biological molecules .
Comparison with Similar Compounds
Similar Compounds
- N-(1-adamantyl)-1-pentyl-1H-indole-3-carboxamide (APICA)
- N-(1-adamantyl)-1-pentyl-1H-indazole-3-carboxamide (APINACA)
- 1-adamantylmethyl-2-bromoethylidenemalonate
Uniqueness
N-[(adamantan-1-yl)methyl]-2-chlorobenzamide is unique due to the presence of both the adamantyl group and the chlorobenzamide moiety. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications. Its high thermal stability, resistance to oxidation, and potential biological activities set it apart from other similar compounds .
Properties
Molecular Formula |
C18H22ClNO |
---|---|
Molecular Weight |
303.8g/mol |
IUPAC Name |
N-(1-adamantylmethyl)-2-chlorobenzamide |
InChI |
InChI=1S/C18H22ClNO/c19-16-4-2-1-3-15(16)17(21)20-11-18-8-12-5-13(9-18)7-14(6-12)10-18/h1-4,12-14H,5-11H2,(H,20,21) |
InChI Key |
KGXOEHIYVHCAAK-UHFFFAOYSA-N |
SMILES |
C1C2CC3CC1CC(C2)(C3)CNC(=O)C4=CC=CC=C4Cl |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)CNC(=O)C4=CC=CC=C4Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.